

A Technical Guide to the Solubility and Stability Profile of Atisine

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Compound of Interest

Compound Name: Atisine

Cat. No.: B3415921

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Audience: This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the physicochemical properties of **atisine**, with a focus on its solubility and stability.

Abstract: **Atisine** is a C20-diterpenoid alkaloid naturally found in plants of the Aconitum, Delphinium, and Spiraea genera.[1] It serves as a critical biosynthetic precursor for a wide array of other complex diterpenoid alkaloids and possesses a range of biological activities, including anti-inflammatory, antiarrhythmic, and antitumor properties.[1][2][3] Despite its significance, detailed public data on its solubility and stability are scarce. This technical guide consolidates the available physicochemical data, provides a theoretical assessment of its solubility and stability, and outlines detailed experimental protocols for researchers to generate robust, quantitative data essential for drug development.

Physicochemical Properties of Atisine

A foundational understanding of **atisine**'s physicochemical properties is crucial for predicting its behavior in various experimental and physiological conditions. **Atisine** is characterized by a rigid, pentacyclic atisane-type skeleton.[1] It is a strong base, a property conferred by its tertiary nitrogen atom.[4]

Property	Value	Source
Molecular Formula	C ₂₂ H ₃₃ NO ₂	[4] [5]
Molecular Weight	343.50 g/mol	[4] [5]
Appearance	Solid	[4]
Melting Point	57-60 °C	[4]
pKa	12.2 (Strong Base)	[4]
Synonyms	Anthorine	[4]
CAS Number	466-43-3	[4] [5]

Solubility Profile

Quantitative solubility data for **atisine** in common pharmaceutical solvents is not extensively reported in the public domain. However, based on its structure—a large, predominantly hydrophobic core with a basic nitrogen and a secondary hydroxyl group—a qualitative solubility profile can be inferred.

Solvent/Medium	Expected Solubility	Rationale
Aqueous Buffers (pH > 8)	Very Low	At neutral to basic pH, the molecule is in its non-ionized, free base form, which has limited interaction with water due to the large hydrophobic scaffold.
Aqueous Buffers (pH < 7)	High	As a strong base (pKa 12.2), atisine will be protonated in acidic conditions to form a cationic salt, which is expected to be significantly more soluble in aqueous media.
Methanol, Ethanol	Soluble	The hydroxyl group and nitrogen atom can form hydrogen bonds with polar protic solvents.
Chloroform, Dichloromethane	Soluble	The predominantly nonpolar structure suggests good solubility in chlorinated solvents. Extraction protocols often utilize a chloroform-soluble fraction. [6]
DMSO, DMF	Soluble	These polar aprotic solvents are generally effective at dissolving a wide range of organic molecules.

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

To generate quantitative data, the shake-flask method is the gold standard and is recommended by regulatory bodies.[\[7\]](#)[\[8\]](#)[\[9\]](#)

Objective: To determine the equilibrium solubility of **atisine** in various aqueous buffers to establish a pH-solubility profile.

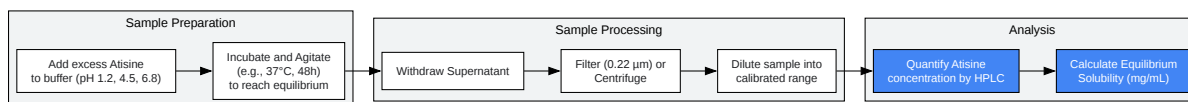
Materials:

- **Atisine** (pure API)
- Buffer solutions: 0.1 N HCl (pH 1.2), Acetate Buffer (pH 4.5), Phosphate Buffer (pH 6.8)[7]
- Mechanical shaker or orbital shaker with temperature control
- Centrifuge or filtration apparatus (e.g., 0.22 µm PVDF syringe filters)
- Validated HPLC-UV or UPLC-UV analytical method for **atisine** quantification

Procedure:

- Add an excess amount of **atisine** to a known volume of each buffer solution in triplicate. The solid phase should be clearly visible.
- Secure the flasks in a shaker incubator set to a constant temperature (e.g., 25 °C or 37 °C). [10]
- Agitate the samples for a sufficient duration to reach equilibrium. This should be determined by preliminary experiments, sampling at various time points (e.g., 24, 48, and 72 hours) until the concentration in solution plateaus.[7]
- Once equilibrium is reached, cease agitation and allow the samples to settle.
- Carefully withdraw an aliquot of the supernatant. Immediately separate the dissolved drug from the undissolved solid by centrifugation or filtration to prevent post-sampling precipitation.[7]
- Accurately dilute the clear supernatant with an appropriate solvent (typically the mobile phase of the analytical method) to a concentration within the calibrated range of the HPLC method.

- Analyze the concentration of **atisine** in the diluted samples using the validated analytical method.
- Calculate the solubility in mg/mL or $\mu\text{g/mL}$ for each pH condition.



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Caption: Workflow for Equilibrium Solubility Determination.

Stability Profile and Forced Degradation

Specific stability data for **atisine** is not readily available. Forced degradation studies are essential to understand its intrinsic stability, identify potential degradation products, and establish degradation pathways.^[11] These studies are a regulatory requirement and are fundamental for the development of stability-indicating analytical methods.^{[11][12]}

Predicted Instabilities

Based on **atisine**'s structure, it may be susceptible to:

- Oxidation:** The tertiary amine and allylic positions could be susceptible to oxidation.
- Hydrolysis:** While lacking highly labile ester or amide groups, extreme pH and temperature could potentially force the opening of the oxazolidine ring system.
- Thermal Degradation:** The complex, strained ring system may be sensitive to high temperatures.

Experimental Protocol: Forced Degradation Studies

Objective: To identify the degradation pathways of **atisine** under various stress conditions.

Materials:

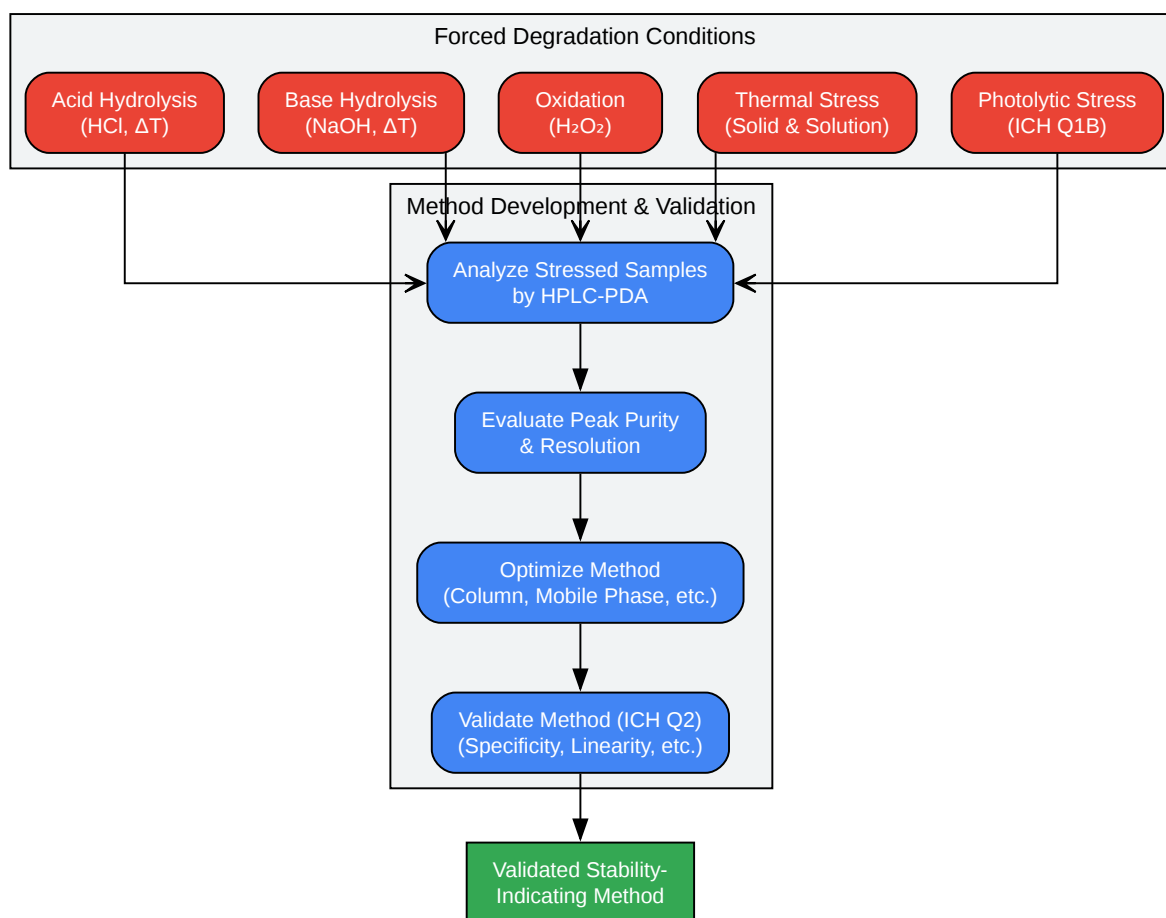
- **Atisine** solution (e.g., 1 mg/mL in a suitable solvent)
- Acids: 0.1 M to 1 M HCl[13]
- Bases: 0.1 M to 1 M NaOH[13]
- Oxidizing agent: 3-30% Hydrogen Peroxide (H₂O₂)
- Temperature-controlled oven and photostability chamber (ICH Q1B compliant)
- Validated stability-indicating HPLC-UV/PDA method

Procedure:

- Hydrolysis:
 - Treat **atisine** solution with acid (e.g., 0.1 M HCl) and base (e.g., 0.1 M NaOH) at room temperature and elevated temperature (e.g., 60-80 °C).
 - Monitor for degradation over time (e.g., 2, 8, 24, 48 hours).
 - Neutralize samples before HPLC analysis.
- Oxidation:
 - Treat **atisine** solution with H₂O₂ at room temperature.
 - Monitor for degradation over time.
- Thermal Degradation:
 - Expose solid **atisine** powder and a solution of **atisine** to dry heat (e.g., 80 °C) for an extended period (e.g., 48-72 hours).
- Photostability:

- Expose solid **atisine** and a solution of **atisine** to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.
- A control sample should be protected from light.

Analysis: Analyze all stressed samples, alongside a non-degraded control, using a stability-indicating HPLC method. The goal is to achieve 5-20% degradation of the active ingredient.^[13] The method must be able to separate the intact **atisine** peak from all degradation product peaks.



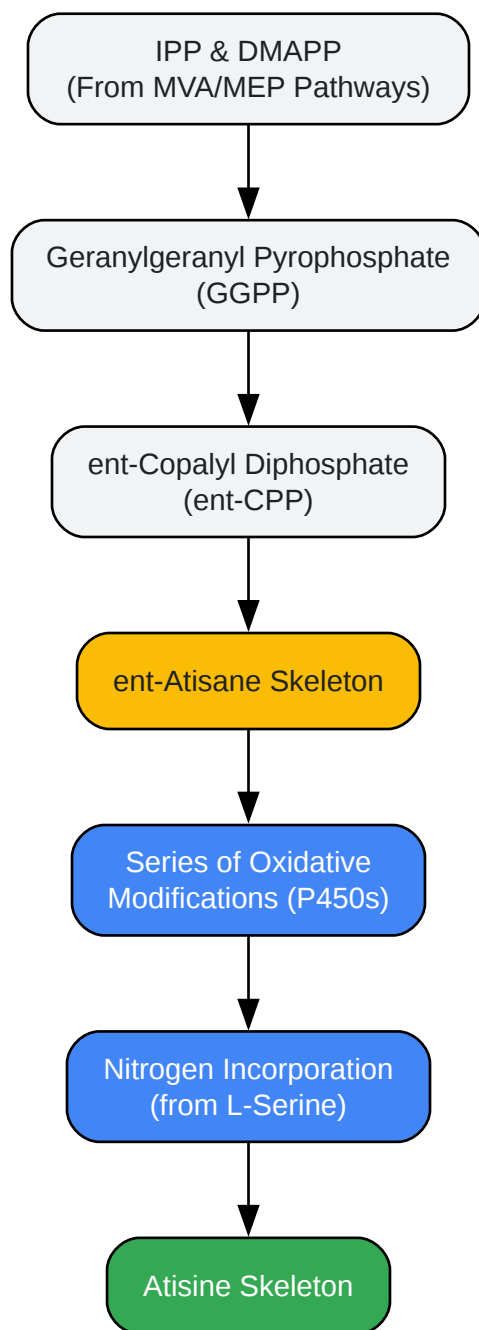
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Caption: Workflow for Forced Degradation and Stability-Indicating Method Development.

Biosynthetic Pathway

Atisine-type diterpenoid alkaloids are biosynthesized from the fundamental isoprenoid building blocks, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP).[3] These precursors are cyclized to form the characteristic tetracyclic ent-atisane diterpene skeleton, which then undergoes a series of oxidative modifications and amination to yield the final

atisine structure.[1][3] Studies suggest that L-serine serves as a primary nitrogen source for the formation of the oxazolidine ring.[14]



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Caption: Simplified Biosynthetic Pathway to the **Atisine** Skeleton.

Conclusion

Atisine is a structurally complex natural product with significant biological and biosynthetic interest. While its basic physicochemical properties are documented, there is a notable gap in the literature regarding its quantitative solubility and stability profiles. This guide provides the necessary theoretical framework and detailed, standardized protocols for researchers to systematically investigate these critical parameters. The generation of such data through the outlined solubility and forced degradation studies is an indispensable step for any future development of **atisine** or its derivatives for therapeutic applications.

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